molecular formula C27H27N5O2 B1417418 SB590885

SB590885

Cat. No.: B1417418
M. Wt: 453.5 g/mol
InChI Key: MLSAQOINCGAULQ-QFMPWRQOSA-N
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Description

Historical Development and Discovery

SB590885 emerged from efforts to develop selective inhibitors targeting oncogenic B-Raf mutations, particularly the V600E variant prevalent in melanoma and other cancers. Its discovery was reported in 2006 by King et al., who identified it as a triarylimidazole derivative with nanomolar potency against B-Raf kinase. Structural optimization focused on enhancing selectivity over wild-type B-Raf and other kinases, leveraging crystallographic insights into the ATP-binding domain. Unlike earlier pan-Raf inhibitors like sorafenib, this compound stabilizes the active DFG-in conformation of B-Raf, enabling precise targeting of mutant isoforms. Preclinical studies demonstrated its efficacy in suppressing ERK phosphorylation and proliferation in BRAF^V600E^+ cell lines, establishing it as a key tool for studying Raf-MEK-ERK pathway dysregulation.

Chemical Classification and Taxonomy

This compound belongs to the triarylimidazole class of small-molecule kinase inhibitors. Its chemical taxonomy is defined by:

Property Description
IUPAC Name (E)-5-(2-(4-(2-(Dimethylamino)ethoxy)phenyl)-5-(pyridin-4-yl)-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime
Molecular Formula C~27~H~27~N~5~O~2~
Molecular Weight 453.54 g/mol
CAS Registry Number 405554-55-4
Target Serine/threonine-protein kinase B-Raf (BRAF)

As a Type I kinase inhibitor, this compound binds the active conformation of B-Raf, competing with ATP at the catalytic site. It exhibits >10-fold selectivity for B-Raf over c-Raf (K~i~ = 0.16 nM vs. 1.72 nM) and minimal activity against 46 other kinases.

Structural Characterization and Nomenclature

The compound’s structure features three critical domains (Figure 1):

  • Imidazole core : Mediates hydrogen bonding with Cys532 and backbone residues in the ATP pocket.
  • Pyridinyl group : Enhances solubility and participates in π-π interactions with Phe583.
  • Oxime substituent : Stabilizes the DFG-in conformation via hydrogen bonding with Asp594 and Phe595.

X-ray crystallography (PDB ID: 2FB8) revealed that this compound induces a unique αC-helix orientation in BRAF^V600E^, distinct from wild-type BRAF. This conformational selectivity underpins its mutant-specific activity. The (E)-isomer is the biologically active form, with the oxime group’s geometry critical for binding.

Research Significance in Biochemical Sciences

This compound has advanced understanding of BRAF-driven oncogenesis through three key contributions:

  • Mechanistic Insights into Raf Dimerization :
    this compound’s preference for monomeric BRAF^V600E^ elucidated the role of Raf dimerization in drug resistance. Unlike dimer-promoting inhibitors (e.g., vemurafenib), this compound suppresses ERK signaling without inducing paradoxical pathway activation.

  • Tool for Pathway Analysis :
    Studies using this compound revealed negative feedback loops in the MAPK pathway. In BRAF^WT^ cells, ERK-mediated phosphorylation of c-Raf limits pathway output, a mechanism disrupted in BRAF^V600E^+ tumors.

  • Combination Therapy Development :
    Synergistic effects with PI3K/AKT inhibitors (e.g., ZSTK474) and natural compounds (e.g., biochanin A) have been demonstrated in hepatocellular and thyroid cancer models. These findings underscore its utility in exploring cotargeting strategies (Table 1).

Table 1 : Select this compound Combination Studies

Combination Agent Cancer Model Mechanism of Synergy Citation
Biochanin A Hepatocellular Dual ERK/PI3K pathway inhibition
ZSTK474 (AKT inhibitor) Papillary thyroid Cell cycle arrest at G~1~/S phase
Magnolin Hepatocellular Downregulation of cyclin D1

This compound also facilitates chemical reprogramming of somatic cells, highlighting applications beyond oncology.

Properties

IUPAC Name

(NE)-N-[5-[2-[4-[2-(dimethylamino)ethoxy]phenyl]-5-pyridin-4-yl-1H-imidazol-4-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2/c1-32(2)15-16-34-22-7-3-19(4-8-22)27-29-25(18-11-13-28-14-12-18)26(30-27)21-5-9-23-20(17-21)6-10-24(23)31-33/h3-5,7-9,11-14,17,33H,6,10,15-16H2,1-2H3,(H,29,30)/b31-24+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSAQOINCGAULQ-QFMPWRQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)/C(=N/O)/CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB590885 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the imidazole ring and the subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

SB590885 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Scientific Research Applications

Efficacy Against Melanoma

In preclinical studies, SB590885 demonstrated significant growth inhibition in melanoma cell lines with B-Raf V600E mutations. It has been shown to decrease anchorage-independent growth and inhibit ERK phosphorylation, leading to reduced tumor cell proliferation . Notably, in xenograft models using A375P melanoma cells, daily administration of this compound resulted in substantial tumor volume reduction without significant toxicity .

Synergistic Effects with Other Compounds

Recent studies have explored the combination of this compound with natural compounds such as Biochanin A. This combination has been shown to enhance anti-tumor effects in hepatocellular carcinoma (HCC) by promoting apoptosis and cell cycle arrest through disruption of both ERK MAPK and PI3K/AKT pathways . In vivo studies indicated that this combination significantly reduced tumor weights and volumes compared to single treatments, highlighting its potential for improving therapeutic outcomes in aggressive cancers .

Other Combinations

This compound has also been tested alongside AKT inhibitors like ZSTK474, demonstrating a marked impact on papillary thyroid cancer cell lines by inhibiting key signaling pathways involved in tumor growth . These findings suggest that this compound can be effectively integrated into multi-drug regimens to enhance therapeutic efficacy.

Potential in Cellular Reprogramming

This compound is not limited to oncology; it has also been utilized in protocols for the chemical reprogramming of somatic cells to induced pluripotent stem cells (iPSCs). This application leverages its ability to modulate signaling pathways critical for maintaining pluripotency and cellular differentiation . Such versatility positions this compound as a valuable tool not only in cancer research but also in regenerative medicine.

Safety and Pharmacokinetics

Studies have indicated that this compound exhibits favorable pharmacokinetic properties with minimal toxicity at therapeutic doses. In animal models, doses around 50 mg/kg administered intraperitoneally showed effective plasma concentrations without significant adverse effects on body weight or organ function . Monitoring liver and kidney function markers revealed no significant toxicity associated with the compound or its combinations with other agents.

Summary Table of Key Findings

Application AreaKey FindingsReferences
Cancer TherapyPotent inhibitor of B-Raf; effective against V600E
Combination TherapySynergistic effects with Biochanin A; enhances apoptosis
Cellular ReprogrammingUsed in iPSC protocols; modulates pluripotency pathways
Safety ProfileMinimal toxicity; safe at therapeutic doses

Comparison with Similar Compounds

Mechanism of Action and Selectivity
Compound Target Specificity Mechanism (Conformation Binding) Selectivity for BRAFV600E Key Off-Target Effects
SB590885 BRAF > c-Raf (11:1) Type I (active conformation) Ki = 0.16 nM Minimal kinase promiscuity
Sorafenib Multi-kinase (VEGFR, PDGFR, RAF) Type II (inactive conformation) IC50 ~90 nM Broad kinase inhibition
Vemurafenib BRAFV600E > wild-type BRAF Type I (active conformation) IC50 = 31 nM Induces RAF dimerization
Dabrafenib BRAFV600E Type I (active conformation) IC50 = 0.5 nM Inhibits RIP3 kinase
Encorafenib BRAFV600E Type I (active conformation) IC50 = 0.35 nM Clinically approved

Key Insights :

  • Potency : this compound is 100-fold more potent than sorafenib in BRAF inhibition due to its selective stabilization of the active BRAF conformation .
  • Dimerization Effects : Like vemurafenib, this compound induces B-Raf/C-Raf heterodimers, which may paradoxically activate MAPK signaling in wild-type BRAF cells .
  • Unique Targets : Dabrafenib and vemurafenib inhibit RIP3 kinase (implicated in necroptosis), while this compound lacks this activity .
Resistance and Genomic Biomarkers
Compound Resistance Mechanisms Predictive Biomarkers
This compound Cyclin D1 amplification Loss of chr9p24.3 (CDKN2A/B)
Vemurafenib MAPK reactivation, NRAS mutations BRAFV600E/K/R/D mutations
Dabrafenib COT/MAP3K8 overexpression BRAFV600E

Key Insights :

  • This compound resistance in BRAFV600E melanomas correlates with cyclin D1 amplification, which bypasses BRAF dependency .
  • Loss of the CDKN2A locus (chr9p24.3) predicts this compound sensitivity, while EZH2 mutations are secondary biomarkers .
Combination Therapy Potential
Compound Synergistic Partners Mechanism Efficacy (In Vitro/In Vivo)
This compound Biochanin A (isoflavone) Dual ERK MAPK + PI3K/AKT inhibition CI = 0.19–0.81 (synergistic)
This compound Magnolin (natural lignan) ERK MAPK + PI3K/AKT/mTOR inhibition CI = 0.19–0.51 (synergistic)
Vemurafenib Cobimetinib (MEK inhibitor) Vertical MAPK pathway blockade FDA-approved for melanoma
Sorafenib Dacarbazine (chemotherapy) Multi-kinase + alkylating agent Limited survival benefit (~3 months)

Key Insights :

  • This compound combinations with natural products (e.g., biochanin A, magnolin) show synergistic apoptosis induction (BAX/BCL2 ratio ↑) and G0/G1 cell cycle arrest without hepatorenal toxicity .
  • In contrast, vemurafenib combinations (e.g., with MEK inhibitors) are clinically validated but face toxicity challenges .
Clinical and Preclinical Status
Compound Clinical Phase Key Limitations
This compound Preclinical No human trials; cardiac hypertrophy observed in mice
Vemurafenib FDA-approved (2011) RAF dimerization, cutaneous toxicity
Dabrafenib FDA-approved (2013) Pyrexia, hyperglycemia
Encorafenib FDA-approved (2018) Retinal detachment, QT prolongation

Key Insights :

  • This compound’s preclinical promise in melanoma and hepatocellular carcinoma (HCC) was overshadowed by encorafenib’s clinical utility and safety profile .

Biological Activity

SB590885 is a potent and selective inhibitor of the B-Raf kinase, a critical component in the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in various cancers, particularly melanoma. This article explores the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

  • Chemical Name : 5-[2-[4-[2-(Dimethylamino)ethoxy]phenyl]-5-(4-pyridinyl)-1H-imidazol-4-yl]-2,3-dihydro-1H-inden-1-one oxime
  • Purity : ≥98%
  • Kd : 0.3 nM for B-Raf
  • Ki app values : 0.16 nM for B-Raf and 1.72 nM for c-Raf .

This compound inhibits B-Raf by stabilizing its open conformation, which is essential for its kinase activity. This inhibition leads to decreased phosphorylation of ERK (extracellular signal-regulated kinase), subsequently affecting cell proliferation and survival in tumor cells harboring the B-Raf V600E mutation .

In Vitro Studies

  • Cell Lines : this compound has been tested on various melanoma and colorectal cancer cell lines with B-Raf V600E mutations.
  • Growth Inhibition : The compound showed significant inhibition of cell proliferation in these lines, demonstrating both cytostatic and cytotoxic effects depending on concentration and exposure time .
  • Mechanistic Insights : Studies indicate that this compound preferentially inhibits ERK phosphorylation, leading to reduced proliferation and transformation of malignant cells expressing oncogenic B-Raf .

In Vivo Studies

This compound was evaluated in a xenograft model using A375P melanoma cells. Mice treated with 50 mg/kg daily injections exhibited significant tumor volume reduction compared to control groups. Notably, the treatment did not result in substantial body weight changes, indicating a favorable safety profile .

Combination Therapies

Recent studies have explored the synergistic effects of this compound when combined with other agents:

  • Biochanin A : This combination promoted greater apoptosis and cell cycle arrest in hepatocellular carcinoma (HCC) cells than either agent alone. The treatment inhibited both ERK MAPK and PI3K/AKT pathways, significantly reducing tumor growth in vivo without evident hepatorenal toxicity .
  • Magnolin : Similar synergistic effects were observed with magnolin, enhancing the anti-proliferative effects against HCC cells by disrupting key signaling pathways involved in cancer progression .

Summary of Research Findings

Study TypeFindingsReference
In VitroInhibition of cell proliferation in B-Raf V600E mutant cell lines; ERK phosphorylation decreased significantly
In VivoSignificant tumor volume reduction in A375P xenograft model; minimal body weight changes observed
Combination TherapyEnhanced apoptosis and cell cycle arrest when combined with Biochanin A or Magnolin; effective against HCC

Q & A

Q. What is the molecular mechanism of SB590885 in selectively inhibiting B-Raf kinase?

this compound binds to the ATP-binding pocket of B-Raf, stabilizing its active conformation and selectively inhibiting kinase activity. Its selectivity for B-Raf (Ki = 0.16 nM) is 11-fold higher than for c-Raf (Ki = 1.72 nM), with no significant activity against 48 other human kinases (e.g., Abl, ERK2). This selectivity is critical for targeting oncogenic B-RafV600E mutations .

Q. Which experimental models are recommended to evaluate this compound efficacy in vitro?

Use cell lines expressing B-RafV600E mutations (e.g., Colo205, HT29, A375P, SKMEL28) for proliferation assays. Key methodologies include:

  • Cell viability : Incubate cells with this compound (72 hours) and quantify using CellTiter-Glo luminescence .
  • ERK phosphorylation : Measure inhibition via immunoblotting (EC50: 28–290 nM in sensitive lines) .
  • Cell cycle analysis : Use FACScan with CellQuest software for data acquisition .

Q. How does this compound distinguish between mutant and wild-type B-Raf in cellular assays?

this compound selectively inhibits ERK phosphorylation and proliferation in cells with B-RafV600E mutations. Normal melanocytes and primary melanoma cells with wild-type B-Raf show variable sensitivity, while non-mutant tumor cells are largely resistant. This specificity is validated via IC50 profiling (<1 μM in sensitive mutant lines) .

Advanced Research Questions

Q. What synergistic effects are observed when combining this compound with other inhibitors?

  • With Biochanin A : In hepatocellular carcinoma, combination treatment reduces cell viability in a concentration-dependent manner, validated via multi-concentration cell viability assays and statistical significance testing (p < 0.05) .
  • With ZSTK474 (PI3K inhibitor) : Synergistic inhibition of thyroid cancer cell lines (BCPAP, K1) is quantified using combination index (CI) analysis, with CI < 1 indicating synergy .

Q. What mechanisms underlie resistance to this compound in B-RafV600E melanoma cells?

Resistance is linked to genomic amplification of cyclin D1, which bypasses B-Raf dependency. Methodological approaches include:

  • IC50 profiling : Compare resistant vs. sensitive lines.
  • Genomic analysis : Identify copy number variations via qPCR or sequencing .

Q. How does this compound paradoxically activate ERK1/2 signaling in non-cancerous cells?

In cardiomyocytes, low concentrations of this compound (≤100 nM) enhance ERK1/2 phosphorylation, inducing hypertrophy. This is assessed via:

  • Phospho-ERK assays : Immunoblotting or ELISA.
  • In vivo models : Monitor MKK1/2 phosphorylation and hypertrophy-related gene expression (e.g., ANP, BNP) in mice .

Q. Can this compound support naïve pluripotent stem cell maintenance?

Yes. This compound is part of the "5i/L/A" culture system, which blocks differentiation pathways. Key steps include:

  • Media formulation : Combine this compound with LIF, Activin A, and other inhibitors (e.g., IM-12).
  • Proliferation assays : Quantify stem cell colonies via alkaline phosphatase staining .

Methodological Considerations

  • Dose optimization : For in vivo studies, use A375P xenograft models with this compound doses that reduce tumor incidence without toxicity .
  • Off-target validation : Include kinase profiling panels to confirm selectivity and rule out unintended kinase inhibition .
  • Data normalization : Use mutant-specific controls (e.g., BRAF-wild-type cells) to contextualize ERK phosphorylation results .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.